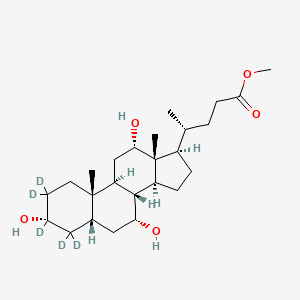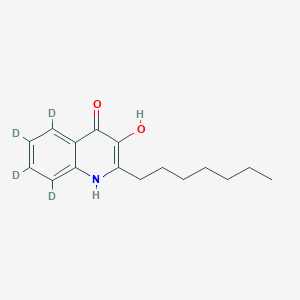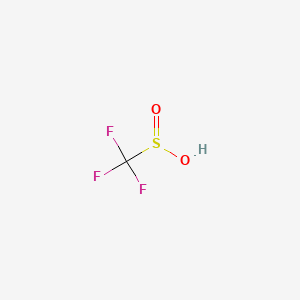
Trifluoromethanesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethanesulfinic acid is an organosulfur compound with the chemical formula CHF₃O₂S. It is a colorless liquid that is highly soluble in water and polar organic solvents. This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinic acid can be synthesized through several methods. One common method involves the reaction of trifluoromethyl sulfenyl chloride with water. Another method includes the oxidation of trifluoromethyl thiol with hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis of the resulting trifluoromethanesulfonyl fluoride . This process yields high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to trifluoromethanesulfonic acid.
Reduction: It can be reduced to trifluoromethyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, forming various trifluoromethylated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Trifluoromethanesulfonic acid.
Reduction: Trifluoromethyl sulfide.
Substitution: Trifluoromethylated derivatives.
Scientific Research Applications
Trifluoromethanesulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoromethanesulfinic acid exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid (CF₃SO₃H): A strong acid used as a catalyst in organic synthesis.
Sodium trifluoromethanesulfinate (CF₃SO₂Na):
Uniqueness: Trifluoromethanesulfinic acid is unique due to its ability to participate in both oxidation and reduction reactions, as well as its role in nucleophilic substitution reactions. This versatility makes it a valuable reagent in various chemical processes .
Properties
CAS No. |
34642-42-7 |
|---|---|
Molecular Formula |
CHF3O2S |
Molecular Weight |
134.08 g/mol |
IUPAC Name |
trifluoromethanesulfinic acid |
InChI |
InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6) |
InChI Key |
SFEBPWPPVGRFOA-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
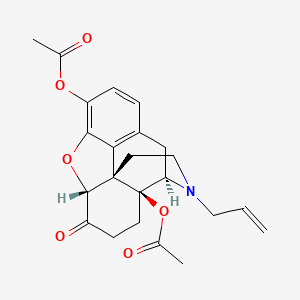

![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

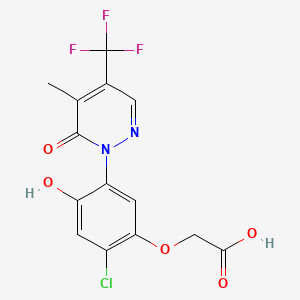
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
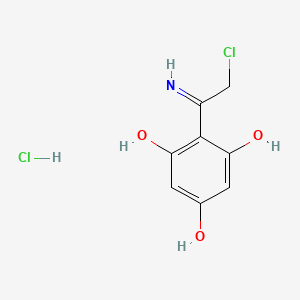
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
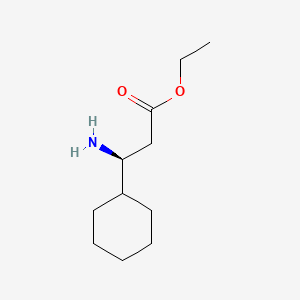
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
